4-Methylphenanthrene
Description
Overview of Methylated Polycyclic Aromatic Hydrocarbons (PAHs) in Scientific Inquiry
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused benzene (B151609) rings. mdpi.commdpi.com They are ubiquitous environmental pollutants formed primarily during the incomplete combustion or pyrolysis of organic materials, with both natural and anthropogenic sources contributing to their presence. mdpi.comumweltprobenbank.de Methylated PAHs (Me-PAHs), such as 4-methylphenanthrene (B104401), are derivatives of these parent compounds that contain one or more methyl group substitutions. mdpi.com
Scientific inquiry into methylated PAHs is driven by their widespread occurrence in the environment, including in fossil fuels, vehicle exhaust, tobacco smoke, and contaminated soil and water. cymitquimica.comontosight.aiumweltprobenbank.de Researchers investigate their formation, distribution, and fate in various environmental matrices. ontosight.ai Furthermore, the presence and profiles of Me-PAHs in substances like sewage sludge and settled dust are studied to understand their prevalence and potential implications. mdpi.comnih.gov
Significance of 4-Methylphenanthrene in Environmental and Organic Chemistry Paradigms
In environmental chemistry, 4-methylphenanthrene is significant due to its presence as a pollutant in fossil fuels and as a product of incomplete combustion. cymitquimica.comumweltprobenbank.de Its structural characteristics, including its fused aromatic rings and methyl group, contribute to its stability and reactivity in the environment. cymitquimica.com Studies in environmental science often include 4-methylphenanthrene when examining the levels and implications of PAHs in different environmental compartments, such as urban air. ontosight.ai Research also focuses on developing analytical methods for detecting methylphenanthrene isomers in complex samples like petroleum extracts. acs.org
Within organic chemistry, 4-methylphenanthrene serves as a subject of study for its synthesis and reactions as a phenanthrene (B1679779) derivative. nih.gov Its structure, a planar, unsaturated ring system, influences its chemical behavior. ontosight.ai Research explores various synthetic routes to construct phenanthrene derivatives, including methods that can yield methylated isomers like 4-methylphenanthrene. nih.govuis.noacs.org The compound's physical and chemical properties, such as melting point and solubility, are also characterized in organic chemistry research. ontosight.ailookchem.com
Historical Context of Phenanthrene Derivative Research
The study of phenanthrene derivatives has a considerable history in organic chemistry. Phenanthrene itself was discovered in coal tar in 1872. wikipedia.org Early research focused on isolating and determining the structure of phenanthrene and its derivatives from natural sources. wikipedia.orgias.ac.in Classical synthesis methods for constructing the phenanthrene ring system, such as the Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis, were developed and have been foundational in the field. wikipedia.orgresearchgate.netscispace.com These methods, along with photochemical cyclization techniques, have been employed and refined over time for the synthesis of substituted phenanthrenes. nih.govuis.noacademie-sciences.fr The historical development of these synthetic strategies has paved the way for the targeted synthesis and study of specific methylphenanthrene isomers like 4-methylphenanthrene. uis.noacs.org
Physical and Chemical Properties of 4-Methylphenanthrene
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ | cymitquimica.comontosight.ai |
| Molecular Weight | 192.26 g/mol | ontosight.ai |
| Appearance | Colorless, crystalline solid (at room temperature) | ontosight.ai |
| Melting Point | 64-66 °C | ontosight.ai |
| Solubility (Water) | Slightly soluble | ontosight.ai |
| Solubility (Organic Solvents) | Soluble (e.g., ethanol, chloroform, benzene) | ontosight.ai |
| XLogP3 | 5.1 | lookchem.comnih.gov |
| Boiling Point | 353.5 °C at 760 mmHg (Predicted) | lookchem.com |
| Flash Point | 157.5 °C (Predicted) | lookchem.com |
| Density | 1.105 g/cm³ (Predicted) | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-5-4-7-13-10-9-12-6-2-3-8-14(12)15(11)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGAKKLRVLQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073933 | |
| Record name | 4-Methylphenanthrene | |
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Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-64-4, 31711-53-2 | |
| Record name | 4-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methylphenanthrene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711532 | |
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| Record name | 4-METHYLPHENANTHRENE | |
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| Record name | 4-Methylphenanthrene | |
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| Record name | 4-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Formation Mechanisms of 4 Methylphenanthrene
Chemical Synthesis Methodologies
The chemical synthesis of 4-methylphenanthrene (B104401) and its derivatives can be accomplished through several strategic approaches, allowing for controlled formation of the phenanthrene (B1679779) ring system with the methyl substituent in the desired position.
Photochemical Cyclization Approaches
Photochemical cyclization, particularly the Mallory reaction, is a well-established method for synthesizing phenanthrenes from stilbene (B7821643) derivatives. nih.govchim.it This process typically involves the UV irradiation of a stilbene, which undergoes isomerization and subsequent conrotatory cyclization to form a dihydrophenanthrene intermediate. nih.govchim.it The dihydrophenanthrene can then be oxidized or undergo elimination to yield the aromatic phenanthrene system. nih.gov
Stilbene-based photocyclization is a key strategy for the regiospecific synthesis of substituted phenanthrenes. The regioselectivity of this reaction, particularly when dealing with meta-substituted stilbenes, can be challenging, often leading to mixtures of isomers. For instance, oxidative cyclization of meta-methylstilbene can yield a mixture of 2-methylphenanthrene (B47528) and 4-methylphenanthrene, which are difficult to separate. nih.govresearchgate.net
To address this regioselectivity issue, researchers have explored different approaches. One method involves using a blocking group, such as bromine, in an ortho-position of the stilbene precursor. mdpi.comresearchgate.net Under standard oxidative photocyclization conditions (e.g., with iodine and oxygen), the blocking group can direct the cyclization to the desired position. mdpi.comresearchgate.net After cyclization, the blocking group can be removed to obtain the target methylated phenanthrene. For example, 1-bromo-4-methylphenanthrene was obtained via regular photochemical cyclization, and subsequent treatment with LiAlH₄ yielded 4-methylphenanthrene in 65% yield. mdpi.comresearchgate.net
Another strategy to control regioselectivity involves the use of an ortho-methoxy group as a controlling group that is subsequently eliminated under acidic conditions in the absence of iodine and oxygen. mdpi.comqu.edu.qa This eliminative photocyclization approach has been used to synthesize 4-methylphenanthrene, although it can be slower than oxidative methods and may still produce mixtures of isomers depending on the starting material. mdpi.comqu.edu.qa One study reported forming 4-methylphenanthrene in 53% yield along with 9% of 1-methoxy-2-methylphenanthrene using this method with a methoxy-substituted stilbenoid precursor. mdpi.comqu.edu.qa
Eliminative photocyclization is a variant of the photochemical cyclization where a suitable leaving group on the stilbene precursor is eliminated during or after the cyclization process, leading to the formation of the aromatic phenanthrene ring. nih.govchim.itchemistryviews.org This approach can be particularly useful for controlling regioselectivity, especially when substituents in the meta-position of the stilbene would otherwise lead to isomeric mixtures under oxidative conditions. nih.govresearchgate.net
Examples of leaving groups that have been utilized include halogens (e.g., bromine) and alkoxy groups (e.g., methoxy). chim.itmdpi.comqu.edu.qachemistryviews.org The elimination can be promoted by the presence of a base or acid, depending on the nature of the leaving group and the reaction conditions. nih.govresearchgate.netqu.edu.qa While eliminative photocyclization can provide better regiocontrol in certain cases, it may require longer reaction times compared to oxidative photocyclization and can sometimes be accompanied by side reactions like dehalogenation. mdpi.comqu.edu.qa
Research findings on eliminative photocyclization for methylphenanthrene synthesis highlight the trade-offs between regioselectivity and reaction efficiency. While acidic conditions with catalytic sulfuric acid have shown some selectivity towards elimination products like 4-methylphenanthrene, the yields might be lower than those obtained under oxidative conditions for the same stilbenes. nih.govresearchgate.net
Stilbene-based Photocyclization for Regiospecific Synthesis
Metal-Catalyzed Coupling and Cycloisomerization Reactions
Metal-catalyzed reactions, particularly those involving palladium, offer powerful alternatives and complementary routes for the synthesis of phenanthrene derivatives, including 4-methylphenanthrene. These methods often involve the construction of the phenanthrene core through the formation of carbon-carbon bonds via coupling and cyclization events.
The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide (or pseudohalide). This reaction is highly valuable in the synthesis of complex molecules, including precursors for phenanthrene synthesis. tamu.eduresearchgate.netresearchgate.netmdpi.com
In the context of 4-methylphenanthrene synthesis, Suzuki-Miyaura coupling can be employed to construct the biaryl or stilbene intermediates that are subsequently cyclized to form the phenanthrene ring. For example, the reaction can be used to couple appropriately substituted aryl halides or pseudohalides with aryl or vinyl boronic acids to build the carbon framework necessary for the final cyclization step. tamu.eduresearchgate.netnih.gov A cascade reaction involving Suzuki-Miyaura coupling followed by an aldol (B89426) condensation has been developed for the synthesis of phenanthrene derivatives. nih.gov This one-pot method utilizes a palladium catalyst and a base under microwave irradiation to couple a 2-bromophenylacetamide with a 2-formylphenylboronic acid, forming a biaryl intermediate that cyclizes in situ to the corresponding phenanthrene. nih.gov While this specific example focuses on unsubstituted phenanthrenes, the principle can be extended to the synthesis of methylated derivatives by using appropriately substituted starting materials.
Furthermore, directed metalation strategies combined with Suzuki-Miyaura coupling have been explored for the regioselective synthesis of substituted phenanthrenes. researchgate.net This approach allows for precise functionalization of the aromatic rings before the coupling and cyclization steps.
Palladium catalysis can also facilitate pericyclic reactions that lead to the formation of the phenanthrene ring system. These reactions often involve complex catalytic cycles that promote electrocyclic ring closures or other concerted processes. thieme-connect.comthieme-connect.comresearchgate.netespublisher.com
One approach involves palladium-catalyzed electrocyclic reactions starting from suitable precursors, such as vinyl bromoaldehydes or aromatic bromoaldehydes. thieme-connect.comresearchgate.netespublisher.com This methodology has been successfully applied to synthesize phenanthrene and alkyl phenanthrenes in good yields. thieme-connect.comresearchgate.net The catalytic cycle typically involves the oxidative addition of Pd(0) to the substrate, followed by coordination and rearrangement steps leading to a cyclic intermediate that undergoes electrocyclic ring closure and subsequent elimination (e.g., formaldehyde (B43269) elimination) to yield the phenanthrene. thieme-connect.comespublisher.com
Another palladium-catalyzed method for synthesizing phenanthrene derivatives involves the annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate with internal alkynes. acs.org Interestingly, in the presence of specific methyl nitrobenzoates, this reaction has been shown to form 4-methyl-9,10-diaryl-2,7-phenanthrenedicarboxylic acid diethyl esters, with the methyl group at position 4 originating from the methylating agent. acs.org This highlights the diverse roles palladium catalysis can play in introducing substituents and constructing the phenanthrene core.
Palladium-catalyzed domino reactions, such as those involving ortho-C-H activation, decarbonylation, and retro-Diels-Alder processes, have also been developed for the synthesis of phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. beilstein-journals.org These one-pot reactions offer efficient routes to the phenanthrene skeleton.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 4-Methylphenanthrene | 13256 |
| Phenanthrene | 995 |
| Stilbene | 638088 (trans), 5356785 (cis) |
| 2-Methylphenanthrene | 13257 |
| 3-Methylphenanthrene (B47518) | 13258 |
| 1-Bromo-4-methylphenanthrene | Not readily available on PubChem from search results |
| 1-Methoxy-2-methylphenanthrene | Not readily available on PubChem from search results |
| Diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate | Not readily available on PubChem from search results |
| Methyl 2-bromophenylacetamide | Not readily available on PubChem from search results |
| 2-Formylphenylboronic acid | Not readily available on PubChem from search results |
Detailed Research Findings: Photochemical Cyclization Yields
Here is a table summarizing some reported yields for methylphenanthrene synthesis via photochemical cyclization, illustrating the impact of different conditions and starting materials on regioselectivity and yield.
| Starting Material (Stilbene derivative) | Conditions | Products | Yield (%) | Citation |
| meta-methylstilbene | Oxidative (I₂, O₂) | 2-methylphenanthrene + 4-methylphenanthrene | ~1:1 mixture | nih.govresearchgate.net |
| Precursor to 1-bromo-4-methylphenanthrene | Regular photochemical cyclization | 1-bromo-4-methylphenanthrene | Not specified, but significant dehalogenation observed | mdpi.comresearchgate.net |
| 1-bromo-4-methylphenanthrene | LiAlH₄ treatment after photocyclization | 4-methylphenanthrene | 65 | mdpi.comresearchgate.net |
| ortho-methoxystilbenoid | Eliminative (acidic, O₂-free) | 4-methylphenanthrene + 1-methoxy-2-methylphenanthrene | 53 + 9 | mdpi.comqu.edu.qa |
| ortho-methoxystilbene | Eliminative (acidic, O₂-free) | 2-methylphenanthrene | 74 | mdpi.comqu.edu.qa |
Detailed Research Findings: Palladium-Catalyzed Reactions
Here is a table summarizing some findings related to palladium-catalyzed methods for phenanthrene synthesis that are relevant to or could be adapted for 4-methylphenanthrene.
| Reaction Type | Starting Materials | Key Conditions | Products Synthesized (examples) | Relevant Finding for Methylphenanthrenes | Citation |
| Palladium-catalyzed electrocyclic reaction | Vinyl bromoaldehydes or aromatic bromoaldehydes | Pd catalyst, base (e.g., Cs₂CO₃), solvent (e.g., DMF), heat | Phenanthrene, alkyl phenanthrenes | Method allows introduction of alkyl groups to the newly formed ring. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.netespublisher.com |
| Palladium-catalyzed annulation | Diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate, internal alkynes | Pd(OAc)₂, K₂CO₃, Bu₄NBr, methyl nitrobenzoates, DMF, 100 °C | 4-methyl-9,10-diaryl-2,7-phenanthrenedicarboxylic acid diethyl esters | Methyl group at position 4 originates from methyl nitrobenzoates. High regioselectivity observed. acs.org | acs.org |
| Suzuki-Miyaura coupling / Aldol condensation cascade | Methyl 2-bromophenylacetamide, 2-formylphenylboronic acid | Pd catalyst, base, microwave irradiation | Phenanthrene derivatives | One-pot method for constructing phenanthrene core; potentially adaptable for methylated derivatives. nih.gov | nih.gov |
These tables provide a snapshot of the experimental data and approaches discussed in the literature for the synthesis of 4-methylphenanthrene and related phenanthrene compounds via photochemical and metal-catalyzed methods.
Platinum-Catalyzed Cycloisomerization
Platinum-catalyzed cycloisomerization offers a method for synthesizing substituted phenanthrenes, including 4-methylphenanthrene. This approach typically involves the use of suitably substituted biphenyl (B1667301) derivatives containing an alkyne unit at an ortho-position. nih.govresearchgate.net The reaction, often catalyzed by PtCl₂, proceeds via a 6-endo-dig cyclization. nih.govresearchgate.net The proposed mechanism involves initial pi-complexation of the alkyne unit with the platinum catalyst, followed by the interception of the resulting metal species by the adjacent arene ring. nih.govresearchgate.net This method has been reported for the preparation of 2- and 4-methylphenanthrene. unit.no
Annulation Reactions Utilizing Dicyanovinyl Moieties
Annulation reactions employing dicyanovinyl moieties have been explored for the synthesis of substituted phenanthrenes. One study investigated the synthesis of methylphenanthrenes through the annulation of the naphthalene (B1677914) system using the dicyanovinyl group of 2-naphthylalkylidenemalonodinitriles as an electrophile in concentrated sulfuric acid. researchgate.netresearchgate.net This route involved the condensation of 2-(2-naphthyl)propanal with malonodinitrile, followed by cyclization to yield 4-amino-1-methylphenanthrene-3-carbonitrile. researchgate.netresearchgate.net Subsequent hydrolysis and decarboxylation of the nitrile function under elevated pressure and temperature furnished 4-amino-1-methylphenanthrene. researchgate.netresearchgate.net Diazotization of the amine and reaction with hypophosphorous acid then yielded the methylphenanthrene in moderate yields (50–52%). researchgate.netresearchgate.net
Classical Organic Synthesis Routes
Haworth Synthesis and its Modifications
The Haworth synthesis is a well-established multi-step process for the preparation of phenanthrenes from naphthalenes. spcmc.ac.inchemistry-online.comnowgonggirlscollege.co.in This method is particularly useful for synthesizing alkylphenanthrenes with precisely located alkyl groups. spcmc.ac.innowgonggirlscollege.co.in The general scheme involves Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by reduction of the resulting keto-acid, ring closure using acid, a second reduction, and finally dehydrogenation to yield the phenanthrene core. chemistry-online.comnowgonggirlscollege.co.in Modifications of the Haworth synthesis, such as using substituted naphthalenes or succinic anhydrides, or carrying out reactions on the intermediates, allow for the synthesis of various methylphenanthrene isomers, including 4-methylphenanthrene. spcmc.ac.inrsc.org Early work described the synthesis of 4-methylphenanthrene through a similar synthesis, reporting a melting point of 49-50°C. rsc.org
Electrochemical Oxidation for Metabolite Precursors
Electrochemical oxidation has been employed in the synthesis of quinone metabolites from polycyclic aromatic phenols (PAPs), which can serve as precursors to hydroxylated PAHs and their metabolites. unit.no This method has been developed using a microfluidic flow cell and typically involves methanol (B129727) as a nucleophile source. unit.no The electrochemical oxidation directs the reaction to produce acetal (B89532) quinones. unit.no While primarily focused on quinone synthesis, this approach is relevant as hydroxylated PAHs are widely used as biomarkers for in-vivo oxidation products of PAHs. unit.no The hydroxyl group in these precursors can be synthesized via methods such as photochemical cyclization of stilbenes or Pt-catalyzed cycloisomerization of suitably substituted biphenyls. unit.nomdpi.com 2- and 4-methylphenanthrene have been prepared using the Pt-catalyzed cycloisomerization method as a step towards hydroxylated derivatives. unit.no
"One Pot" Synthesis of Related Phenanthrene Derivatives
"One pot" synthesis strategies offer efficient routes to complex molecules by performing multiple reactions sequentially in a single vessel. While specific "one pot" syntheses directly yielding 4-methylphenanthrene are less commonly reported in the provided search results, related phenanthrene derivatives have been synthesized using such methods. Examples include palladium-catalyzed domino reactions starting from aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, which yield phenanthrene derivatives through ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process. beilstein-journals.org Another one-pot, three-component palladium-catalyzed domino reaction involving aryl iodide, 2-bromophenylboronic acid, and norbornadiene has been developed for the synthesis of phenanthrenes. acs.org These methods highlight the development of streamlined synthetic routes to the phenanthrene core, which could potentially be adapted or modified for the synthesis of specific methylphenanthrene isomers.
Environmental and Pyrogenic Formation Pathways
4-Methylphenanthrene is an environmental pollutant found in various sources, primarily resulting from the incomplete combustion of organic materials and the presence of PAHs in fossil fuels. cymitquimica.comontosight.aiontosight.ai
Pyrogenic formation of 4-methylphenanthrene occurs during the high-temperature pyrolysis and incomplete combustion of carbon-based materials, including fossil fuels and biomass. cymitquimica.comontosight.airesearchgate.netscispace.comresearchgate.net In combustion processes, PAHs, including methylphenanthrenes, are formed as byproducts. researchgate.netcabidigitallibrary.org Studies on the formation of PAHs in flames, such as laminar premixed n-butane flames, indicate that methylphenanthrene can be among the main products formed at high temperatures from reactions involving species like naphthalene and cyclopentadienyl (B1206354) radicals. llnl.govnih.gov Pyrolysis of methyl-PAH compounds, such as 9-[¹³C]methylphenanthrene, has shown dealkylation as a predominant reaction, although other ¹³C-labelled species can also form. cabidigitallibrary.orgwhiterose.ac.uk
Environmental sources of 4-methylphenanthrene include tobacco smoke, vehicle exhaust, contaminated soil, and water. ontosight.ai It is also a component of coal tar and coal tar creosote (B1164894), which are byproducts of the carbonization of coal. who.intlookchem.comcdc.gov The composition of coal tar and creosote can vary, but they typically contain a complex mixture of PAHs, including methyl and polymethyl derivatives of phenanthrene. cdc.gov Petrogenic sources, such as crude oil and asphalt, tend to have a higher proportion of alkylated phenanthrenes compared to pyrogenic sources, which are dominated by unsubstituted PAHs. researchgate.netaustintexas.govresearchgate.netthaiscience.info The ratio of methylphenanthrenes to phenanthrene (MP/P) is often used as an indicator to differentiate between petrogenic and pyrogenic sources of PAHs in environmental samples. researchgate.netthaiscience.info
Data Table: Examples of Methylphenanthrene Isomer Abundance in Environmental Samples
| Source Type | Methylphenanthrene Isomer Distribution Pattern | Key Characteristics | Reference |
| Petrogenic (e.g., asphalt, crude oil) | Dominated by alkylated phenanthrenes (e.g., methylphenanthrene) | Higher MP/P ratios (typically > 1) | researchgate.netaustintexas.govresearchgate.netthaiscience.info |
| Pyrogenic (e.g., coal tar, combustion products) | Dominated by parent PAHs (e.g., phenanthrene); lower proportion of alkylated PAHs | Lower MP/P ratios (typically < 1) | researchgate.netaustintexas.govresearchgate.netthaiscience.info |
Formation during Incomplete Combustion of Organic Materials
4-Methylphenanthrene is a product of the incomplete combustion of organic materials cymitquimica.com. Polycyclic aromatic hydrocarbons, in general, are formed during the incomplete burning of carbonaceous substances such as coal, oil, gas, wood, and other organic matter nih.goviarc.fr. This includes sources like cigarette smoke, motor vehicle exhaust, and even charbroiled meat nih.gov. The primary source of PAHs in the environment is from the incomplete combustion of carbonaceous materials ca.gov. The production of polycyclic organic matter, which includes PAHs, is typically higher under conditions of low-temperature combustion and incomplete oxidation osti.gov.
Pyrolysis of Hydrocarbons under High-Temperature Conditions
Pyrolysis, the thermal decomposition of organic materials in the absence of oxygen, is another significant pathway for the formation of 4-methylphenanthrene. High-temperature conditions, such as those found in the combustion and pyrolysis of many hydrocarbons, lead to the formation of 4-methylphenanthrene as one of the main products nih.govresearchgate.netresearchgate.net. Studies investigating PAH formation in laminar premixed flames of hydrocarbons like n-butane have shown that naphthalene and phenanthrene production plausibly occurs through reactions involving resonantly stabilized cyclopentadienyl and indenyl radicals llnl.gov. The extent and types of PAHs formed during pyrolysis are strongly influenced by the chemical nature of the sample undergoing pyrolysis unit.no. Higher pyrolysis temperatures generally lead to higher concentrations of higher-molecular-weight PAHs researchgate.net. For instance, in the pyrolysis of corn stover pellets, 2- to 4-ring PAHs, including phenanthrene and methylphenanthrenes, were generated at temperatures between 400 and 700 °C, with peak releases observed around 560 °C ncsu.edu. Supercritical n-decane pyrolysis experiments have also shown the formation of methyl-substituted PAHs, including 4-methylphenanthrene, under conditions of rapid PAH growth lsu.edu.
Geochemical Generation in Sedimentary Environments
4-Methylphenanthrene is also generated in geological settings, specifically within sedimentary environments. It is found in fossil fuels, including crude oil cymitquimica.comscielo.org.co. The distribution of methylphenanthrenes in sediments and source rocks is influenced by factors such as the sedimentary environment and the biological source of the organic matter sysydz.net. In hydrocarbon source rocks, the relative abundances of methylphenanthrene isomers can be indicative of the thermal maturity of the organic matter scielo.org.cosysydz.netresearchgate.net. Studies on the distribution characteristics of methylphenanthrene in different sedimentary environments and source rocks have shown variations in the relative abundance of isomers like 2-methylphenanthrene, 3-methylphenanthrene, and 9-methylphenanthrene (B47486) depending on whether the environment was freshwater swampy-lacustrine, brackish-salt lake, or marine sysydz.netresearchgate.net. Methylation reactions at elevated maturity can influence the distribution of aromatic hydrocarbons in rock extracts scielo.org.co. The thermodynamic stability of methylphenanthrene isomers and the kinetics of their natural destruction/formation reactions play a role in their distribution in sedimentary rock extracts researchgate.net.
Advanced Analytical and Spectroscopic Characterization of 4 Methylphenanthrene
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 4-methylphenanthrene (B104401) from complex mixtures, often containing other PAHs and their alkylated derivatives. This separation is a critical prerequisite for subsequent spectroscopic analysis and accurate identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of PAHs, including methylphenanthrene isomers. GC separates compounds based on their volatility and interaction with the stationary phase, while MS provides mass spectral information for identification. GC-MS can be used to identify methylphenanthrene isomers based on their characteristic masses, such as m/z 192 for the molecular ion [M⁺•] and fragment ions like m/z 191 and 189 nih.gov. The electron impact fragmentation pattern can also be used for identification through database searches nsf.gov.
However, differentiating between methylphenanthrene isomers (e.g., 1-methylphenanthrene (B47540), 2-methylphenanthrene (B47528), 3-methylphenanthrene (B47518), and 4-methylphenanthrene) solely by GC-MS can be challenging due to their similar mass spectra and sometimes close retention times on standard GC columns ufba.br. While GC-MS provides extensive information and enables compound identification based on structural information, a weak point in PAH determination is the potential co-elution of isomers or structurally similar compounds ufba.br. Achieving satisfactory resolution for isomer pairs like phenanthrene (B1679779)/anthracene and benzo[a]anthracene/chrysene can be difficult with some GC-MS procedures ufba.br.
Despite these challenges, GC-MS remains a fundamental tool for the initial screening and identification of methylphenanthrenes in various samples, including crude oil and environmental matrices researchgate.netindexcopernicus.com. The distribution of methylphenanthrene isomers, as determined by GC-MS, can provide insights into the thermal maturity of organic matter in geological samples acs.orgscielo.org.co.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers enhanced separation power compared to traditional one-dimensional GC, making it particularly effective for analyzing complex mixtures containing numerous PAH isomers and alkylated PAHs. GCxGC utilizes two different stationary phases in series, providing orthogonal separation mechanisms. This results in a structured two-dimensional chromatogram where compounds are separated based on their volatility and polarity.
GCxGC coupled with Time-of-Flight Mass Spectrometry (TOFMS) has been successfully applied to the analysis of PAHs in complex matrices like used engine oil. helicon.rugcms.czpetro-online.com. This technique allows for the separation of PAHs from matrix interferences and provides improved resolution of isomeric compounds gcms.czpetro-online.com. By plotting representative masses for alkylated phenanthrene isomer clusters in the two-dimensional chromatogram, various C0-C3-phenanthrene isomers can be identified based on their characteristic masses and position helicon.rupetro-online.com. The improved chromatographic resolution and additional mass precision offered by GCxGC-TOFMS aid in the identification of specific compounds petro-online.com. GCxGC provides a clear separation of the PAH band, eluting before the bulk of hydrocarbon interferences in the second dimension gcms.cz.
GCxGC-MS can produce significantly lower quantitation and detection limits compared to GC/MS for alkylated PAHs rsc.org. This enhanced separation is crucial for accurate identification and quantification of individual isomers within highly complex samples helicon.rugcms.czpetro-online.comrsc.org.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 4-methylphenanthrene, complementing the separation achieved by chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of organic compounds like 4-methylphenanthrene. NMR provides information about the types and connectivity of atoms within a molecule based on the magnetic properties of their nuclei.
¹³C NMR spectroscopy is particularly useful for determining the carbon skeleton and identifying different carbon environments within the 4-methylphenanthrene molecule. Chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom, allowing for the differentiation of isomeric structures rsc.orgrsc.orgrsc.org. For methyl-substituted phenanthrenes, ¹³C NMR can provide insights into the effects of the methyl group on the electron distribution across the aromatic rings capes.gov.br.
Studies have utilized ¹H NMR and ¹³C NMR to characterize methyl-substituted phenanthrenes and differentiate between isomers rsc.orgrsc.orgcapes.gov.brnih.gov. ¹H NMR spectra provide information on the different types of hydrogen atoms and their coupling patterns, which can help in assigning protons to specific positions on the phenanthrene ring and the methyl group rsc.orgrsc.org. For example, the ¹H NMR spectrum of 4-methylphenanthrene shows a singlet around 3.14 ppm corresponding to the methyl group protons rsc.orgrsc.org. ¹³C NMR data, along with ¹H NMR, allows for the assignment of the phenanthrene skeleton and the determination of different isomeric forms rsc.org.
NMR spectroscopy can also be used to study the dynamics of methyl groups in substituted phenanthrenes, providing information about rotational barriers capes.gov.br.
Advanced Mass Spectrometry Techniques
Beyond standard GC-MS, advanced mass spectrometry techniques offer increased sensitivity, selectivity, and the ability to provide additional structural information for the characterization of 4-methylphenanthrene, especially within complex matrices.
Atmospheric Pressure Laser Ionization (APLI) Coupled with Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS)
Atmospheric Pressure Laser Ionization (APLI) is a soft ionization technique that is highly selective towards the production of singly charged molecular ions from aromatic systems like PAHs nsf.govacs.orgresearchgate.net. This selectivity minimizes ionization of matrix components, simplifying the mass spectra of complex samples.
Trapped Ion Mobility Spectrometry (TIMS) is a separation technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. Ion mobility provides an additional dimension of separation orthogonal to both GC and MS.
The coupling of GC, APLI, and TIMS-MS (GC-APLI-TIMS-MS) is a novel workflow that has been reported for the characterization of polycyclic aromatic hydrocarbons in complex mixtures nsf.govacs.orgnih.govfigshare.com. This combination leverages the separation power of GC, the selective ionization of APLI, and the additional separation and characterization metrics provided by TIMS-MS.
GC-APLI-TIMS-MS allows for the identification of isomeric and isobaric compounds with high confidence nsf.govnih.gov. Ions are identified based on molecular ion retention indices, ion mobility (measured as collision cross-section, CCS), accurate mass, and isotopic pattern information nsf.govacs.org. The APLI interface preserves the precursor molecular ion information, enabling confirmation of the elemental composition based on accurate mass acs.org. TIMS-MS provides high mobility resolution, exceeding that of conventional IMS devices, which aids in the separation and identification of PAH geometric isomers researchgate.net.
For methylphenanthrene isomers, GC-APLI-TIMS-MS can provide orthogonal separation based on GC retention time and ion mobility, allowing for better differentiation of isomers that might co-elute in standard GC-MS nsf.govacs.org. This technique offers analytical capability for untargeted screening of isomeric and isobaric compounds with characterization metrics not available in traditional GC-EI-MS workflows nsf.govnih.gov. The combination of these techniques results in improved peak capacity and a reduction of potential interferences from matrix components, providing additional characterization metrics for PAH identification in complex mixtures nsf.govacs.orgresearchgate.net.
Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the separation, identification, and quantification of complex mixtures of organic compounds, including PAHs like 4-Methylphenanthrene. This method combines the separation capabilities of gas chromatography with the selective detection and structural elucidation power of tandem mass spectrometry.
In GC-MS/MS, a sample is first injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer. In a tandem mass spectrometer, ions of a specific mass-to-charge ratio (m/z) are selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for the detection of target compounds even in the presence of interfering substances.
For 4-Methylphenanthrene, with a molecular weight of 192.25 g/mol and a molecular formula of C15H12, GC-MS/MS can be used for its identification and quantification in environmental samples, petroleum extracts, and other matrices nih.gov. The mass spectrum of 4-Methylphenanthrene typically shows a prominent molecular ion peak at m/z 192 nih.gov. Fragmentation patterns in MS/MS can provide further structural confirmation. Studies comparing GC-MS and Shpol'skii luminescence spectrometry for the detection of methylphenanthrene isomers in petroleum extracts have highlighted the capabilities of GC-MS in this context openalex.orgacs.org. While GC-MS can face limitations in differentiating isomers with similar fragmentation patterns or retention times, the tandem MS approach with carefully selected transitions can enhance specificity.
GC-MS/MS has been employed for the quantification of various PAHs, including methylphenanthrene isomers, in complex matrices like airborne particles and oil samples csic.esresearchgate.net. The technique often involves using specific GC columns, such as Varian Select PAH or CP-Sil 8 CB, and optimized temperature programs for effective separation of PAH isomers csic.es. Detection is typically performed in electron ionization (EI) mode, monitoring specific m/z values corresponding to the molecular ion and characteristic fragment ions csic.eswindows.net.
Shpol'skii Luminescence Spectrometry for Isomer Discrimination
Shpol'skii luminescence spectrometry is a high-resolution spectroscopic technique particularly valuable for the analysis and discrimination of polycyclic aromatic hydrocarbon isomers, including methylphenanthrenes. This method involves dissolving the PAH sample in a suitable n-alkane solvent (the Shpol'skii matrix) and cooling the solution to cryogenic temperatures, typically 77 K (liquid nitrogen temperature). At these low temperatures, the n-alkane matrix crystallizes, trapping the guest PAH molecules in specific sites within the crystal lattice. This rigid environment reduces broadening of the electronic transitions due to molecular vibrations and solvent interactions, resulting in highly resolved fluorescence and phosphorescence spectra with narrow, well-defined lines (zero-phonon lines) acs.org.
The key advantage of Shpol'skii spectrometry for isomer discrimination lies in the sensitivity of the high-resolution spectra to the subtle differences in molecular structure among isomers. Even closely related isomers like methylphenanthrenes, which may be difficult to distinguish by techniques like conventional fluorescence spectroscopy or GC-MS alone, can exhibit distinct spectral patterns in a Shpol'skii matrix openalex.orgacs.org. The positions and intensities of the zero-phonon lines are highly characteristic of each specific isomer and its interaction with the matrix environment.
Research comparing Shpol'skii luminescence spectrometry and GC-MS for the detection of methylphenanthrene isomers in petroleum extracts has demonstrated the effectiveness of the Shpol'skii technique in providing unambiguous identification of isomers openalex.orgacs.org. While GC-MS separates compounds based on volatility and polarity, Shpol'skii spectrometry differentiates them based on their precise electronic energy levels and vibronic structure in a frozen matrix. This makes it a powerful complementary technique for confirming the presence and determining the relative distribution of individual methylphenanthrene isomers in complex environmental and geological samples acs.org.
Solution-Phase Spectroscopic Analysis
Solution-phase spectroscopic analysis provides insights into the behavior and properties of 4-Methylphenanthrene in different solvent environments at ambient or controlled temperatures. Techniques such as fluorescence spectroscopy and circular dichroism (CD) spectroscopy can be applied to study its interactions with other molecules and potential conformational changes, although the latter is less directly applicable to rigid, achiral molecules like 4-Methylphenanthrene itself, but relevant when considering its interactions with chiral environments or if it were part of a larger, flexible molecule.
Fluorescence Spectroscopy for Molecular Interactions
Fluorescence spectroscopy is a sensitive technique that probes the electronic excited states of molecules. PAHs like 4-Methylphenanthrene are typically fluorescent, emitting light at longer wavelengths after absorbing UV or visible light. The fluorescence spectrum (emission wavelengths and intensities) and excitation spectrum (wavelengths absorbed) are characteristic of the molecule's electronic structure and can be influenced by its surrounding environment escholarship.org.
For 4-Methylphenanthrene, fluorescence spectroscopy can be used to study its presence in solution and potentially investigate its interactions with other molecules, such as quenchers or binding partners researchgate.net. Changes in fluorescence intensity, peak positions, or the appearance of new bands can indicate molecular interactions, such as complex formation or changes in the local environment around the fluorophore. While direct studies specifically on the fluorescence of 4-Methylphenanthrene for molecular interactions are not extensively detailed in the provided search results, the general principles of PAH fluorescence apply escholarship.orgresearchgate.net. Studies on related methylphenanthrenes and other PAHs demonstrate the utility of fluorescence spectroscopy for their detection and characterization in various matrices, including environmental samples and petroleum escholarship.orgresearchgate.net. The fluorescence spectrum of 9-methylphenanthrene (B47486), a related isomer, has been reported and shows similarity to other methylphenanthrenes oup.com.
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. This technique is primarily used to study chiral molecules and provides information about their secondary structure, conformation, and optical activity formulationbio.comnih.gov. For a rigid, achiral molecule like 4-Methylphenanthrene, CD spectroscopy of the isolated compound in a homogeneous solution would not yield a CD signal, as it does not inherently exhibit optical activity.
However, CD spectroscopy can become relevant when 4-Methylphenanthrene interacts with a chiral environment or is incorporated into a larger, flexible molecular system that possesses chirality or undergoes conformational changes upon interaction with 4-Methylphenanthrene. For instance, if 4-Methylphenanthrene were to bind to a chiral protein or be included within a chiral supramolecular structure, induced CD signals could be observed, providing information about the binding event and the conformation of the chiral host or complex nih.gov.
Typical applications of CD spectroscopy involve studying the secondary structure of proteins and peptides (in the far-UV region, 190-260 nm) and the tertiary structure or interactions involving aromatic chromophores (in the near-UV region, 250-400 nm) nih.govunits.it. While the phenanthrene core is a chromophore, its contribution to CD would only be observed if it is in a chiral environment or part of a chiral molecule. The absence of intrinsic chirality in 4-Methylphenanthrene itself limits the direct application of CD for studying its inherent conformational changes, as it is a relatively rigid molecule.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as Cyclic Voltammetry (CV), are valuable for investigating the redox properties of molecules, including polycyclic aromatic hydrocarbons like 4-Methylphenanthrene. CV involves applying a linearly varying potential to a working electrode immersed in an electrolyte solution containing the analyte and measuring the resulting current libretexts.orgasdlib.org. The potential is swept between two limits at a constant rate, and the sweep direction is then reversed, completing a cycle libretexts.org. The resulting plot of current versus potential is called a cyclic voltammogram, which provides information about the reduction and oxidation potentials of the analyte, the kinetics of the electron transfer process, and the stability of the electrogenerated species libretexts.orgmsu.edu.
For PAHs, cyclic voltammetry can reveal their propensity for oxidation and reduction, which is related to their electronic structure and reactivity. The oxidation of PAHs typically involves the removal of electrons from the π system, while reduction involves the addition of electrons. The peak potentials in the cyclic voltammogram correspond to the potentials at which these redox processes occur asdlib.org. The shape and characteristics of the cyclic voltammogram can indicate whether the electron transfer is reversible, irreversible, or quasi-reversible, and can also provide evidence for coupled chemical reactions following the electron transfer libretexts.orgmsu.edu.
While specific cyclic voltammetry data for 4-Methylphenanthrene were not prominently found in the immediate search results, studies on other phenanthrene derivatives and PAHs demonstrate the applicability of CV in characterizing their electrochemical behavior bepress.com. Factors such as the nature of the electrode material, the solvent, the supporting electrolyte, and the scan rate can influence the cyclic voltammogram asdlib.orgmsu.edu. Analyzing the peak currents and peak potentials at different scan rates can provide insights into the diffusion of the analyte to the electrode surface and the kinetics of the electron transfer reaction msu.edu. Cyclic voltammetry is a fundamental tool for understanding the electrochemical fate of PAHs in various applications, such as their environmental persistence, their role in electron transfer processes, or their potential use in electrochemical devices.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 4-Methylphenanthrene | 13256 |
| 1-Methylphenanthrene | 832-69-9 |
| 2-Methylphenanthrene | 2531-84-2 |
| 3-Methylphenanthrene | 13258 |
| 9-Methylphenanthrene | 832-70-2* |
| Phenanthrene | 1005 |
Data Table Example (Illustrative - specific data for 4-Methylphenanthrene GC-MS/MS transitions would require specific experimental data not fully available in general search results):
Environmental Geochemistry and Fate of 4 Methylphenanthrene
Occurrence and Distribution in Environmental Matrices
The distribution of 4-methylphenanthrene (B104401) across various environmental compartments provides insights into its sources, transport, and fate. Its presence is notably associated with mature organic matter and anthropogenic activities involving incomplete combustion.
Presence in Sedimentary Rock Extracts and Ancient Sediments
4-Methylphenanthrene is a common constituent found in extracts from sedimentary rocks and ancient sediments. Its presence, along with other methylphenanthrene isomers, is a result of the thermal maturation of organic matter over geological timescales. These compounds are not synthesized by known organisms but are formed through the alteration of precursor molecules during heating. core.ac.uk Methylphenanthrenes have been detected even in samples with very low thermal maturity, suggesting their formation can occur relatively early in the maturation process. core.ac.uk The distribution patterns of methylphenanthrenes in sedimentary rock extracts are influenced by methylation reactions at elevated maturity. Studies have identified four methylphenanthrene isomers and fourteen dimethylphenanthrene isomers in sedimentary rock extracts.
Abundance in Fossil Fuels and Crude Oils
4-Methylphenanthrene and other alkylated phenanthrenes are significant components of fossil fuels and crude oils. d-nb.info Their presence in these matrices is directly linked to the thermal transformation of organic matter buried within the Earth's crust. The relative abundance of alkylated PAHs, including methylphenanthrenes, is typically higher in petrogenic sources compared to pyrogenic sources. This makes them valuable indicators for distinguishing the origin of hydrocarbon contamination. Phenanthrene (B1679779) and its alkylated homologues are present in significant concentrations in crude oils and sedimentary rock extracts. d-nb.info
Distribution in Atmospheric Particulate Matter and Urban Air
Polycyclic aromatic hydrocarbons, including methylphenanthrenes, are widespread in the atmosphere, particularly associated with particulate matter (PM). tandfonline.comtuat.ac.jp They are primarily emitted from the incomplete combustion of fossil fuels and other organic materials. tuat.ac.jp In urban areas, atmospheric PAH concentrations are generally higher than in rural areas. hbm4eu.euresearchgate.net Intermediate-molecular-weight PAHs, such as those with four rings (which includes methylphenanthrenes), partition between the vapor and particulate phases in the atmosphere, a distribution influenced by temperature. hbm4eu.eu PAHs adsorbed onto particles can be transported over long distances. While parent PAHs with more than 4 rings are mostly associated with the particulate phase, smaller PAHs may have measurable gas-phase concentrations, although significantly lower than expected based on vapor pressures due to adsorption. nih.gov
Contamination in Soil and Water Systems
PAHs are present in both aquatic and terrestrial ecosystems. nih.gov Soil systems tend to accumulate considerable amounts of PAHs due to their high hydrophobicity, which causes them to firmly adsorb onto soil particles. nih.govmdpi.com This strong sorption reduces their availability for biological metabolism. mdpi.com Soil contamination by PAHs is often higher in industrial areas, with sources like creosote (B1164894) (containing over 85% PAHs) being significant at former wood-preservation sites. In aqueous environments, lower molecular weight PAHs are partly dissolved, making them more available for degradation, while higher molecular weight PAHs are primarily associated with particles. Atmospheric deposition is a major pathway for PAHs to enter soil and water systems. hbm4eu.euresearchgate.net
Geochemical Biomarker Applications
Methylphenanthrenes, including 4-methylphenanthrene, serve as important geochemical biomarkers, particularly for assessing the thermal maturity of organic matter in sedimentary basins.
Thermal Maturity Assessment Using Methylphenanthrene Indices (e.g., MPI-1, MPR)
Methylphenanthrene indices (MPIs) and ratios, such as MPI-1 and MPR (Methylphenanthrene Ratio), are widely used parameters for assessing the thermal maturity of source rocks and crude oils. scielo.org.comedwinpublishers.comcup.edu.cngeoscienceworld.org These indices are based on the relative abundance of different methylphenanthrene isomers, which change predictably with increasing temperature and time during the thermal maturation process. core.ac.uk The thermal stability of methylphenanthrene isomers varies; methylation at the 9 and 1 (alpha) positions results in less stable isomers compared to methylation at the 3 and 2 (beta) positions. core.ac.uk As thermal maturity increases, there is a shift in the methylphenanthrene distribution towards a predominance of the more stable beta isomers (2- and 3-methylphenanthrene) relative to the less stable alpha isomers (1- and 9-methylphenanthrene) and the parent phenanthrene. core.ac.ukscielo.org.co
The MPI-1 is a commonly used index calibrated with mean vitrinite reflectance (Rm) for source rocks and crude oils. medwinpublishers.comgeoscienceworld.org The formula for MPI-1 is typically expressed as 1.5 * (3-MP + 2-MP) / (P + 9-MP + 1-MP), where MP represents methylphenanthrene isomers and P represents phenanthrene. medwinpublishers.comdoi.org Another ratio, MPR, is defined as the ratio of 2-methylphenanthrene (B47528) to 1-methylphenanthrene (B47540) (2-MP/1-MP). doi.orgau.dk These indices can classify the thermal maturity of crude oils and source rocks into categories such as immature, mature, and post-mature based on calculated vitrinite reflectance values. medwinpublishers.com The sensitivity of these biomarker reactions to heating has been established through experimental studies. core.ac.uk
The thermal evolution of methylphenanthrene indices can be influenced by factors other than just temperature and time, such as organic matter type and the presence of minerals. au.dkresearchgate.netcurtin.edu.au However, they are generally effective across the entire oil generation window. researchgate.net
Here is a table summarizing some methylphenanthrene indices and their relation to thermal maturity:
| Index | Formula | Application | Trend with Increasing Maturity | References |
| MPI-1 | 1.5 * (3-MP + 2-MP) / (P + 9-MP + 1-MP) | Source rocks, Crude oils | Increases | medwinpublishers.comgeoscienceworld.orgdoi.orgcurtin.edu.au |
| MPR | 2-MP / 1-MP | Sedimentary organic matter | Increases | doi.orgau.dkresearchgate.net |
| MPI-3 | (2-MP + 3-MP) / (1-MP + 9-MP) | Sedimentary organic matter, Late gas window | Increases (initially) | au.dkresearchgate.net |
Note: MP = Methylphenanthrene isomer, P = Phenanthrene
The calculated vitrinite reflectance (Rc) can be estimated from MPI-1 using established correlations, such as Rc = 0.6 * MPI-1 + 0.4 (for measured vitrinite reflectance < 1.3). scielo.org.cogeoscienceworld.orgresearchgate.net
Source Rock Characterization and Organic Matter Input Determination
Methylphenanthrenes, including 4-Methylphenanthrene, are significant aromatic hydrocarbons used as indicators of thermal maturity and organic matter input in source rocks and crude oils. earth-science.netscielo.org.cosbras.runih.gov The distribution and relative abundance of phenanthrene and its methyl-substituted derivatives change predictably with increasing thermal maturity. earth-science.netscielo.org.cosbras.runih.govau.dk
Several maturity parameters based on methylphenanthrenes have been developed and widely used. One such parameter is the methylphenanthrene index (MPI-1), which utilizes the relative concentrations of phenanthrene and methylphenanthrenes to assess the maturity of source rock and crude oil. earth-science.netscielo.org.cosbras.ruau.dk The MPI-1 and other methylphenanthrene indices (like MPI-2) rely on the shift in methylphenanthrene isomer distribution towards more thermally stable isomers as maturity increases, particularly the prevalence of β-type isomers over α-type isomers. earth-science.netscielo.org.co Studies have shown that the behavior of 2-, 3-, and 1-methylphenanthrene is more stable than 9-methylphenanthrene (B47486) under high temperature and pressure conditions. sbras.ru
The relative concentrations of phenanthrene and its methyl-substituted derivatives in extractable bitumen samples are analyzed to assess organic matter maturity. sbras.ru For instance, the distribution of phenanthrenes and their alkyl derivatives in coal and shale extracts can indicate the thermal maturation of organic matter. scielo.org.co Low dibenzothiophene/phenanthrene ratios, along with enhanced concentrations of certain trimethylnaphthalene isomers, can suggest organic matter primarily derived from higher plants. scielo.org.co
Petroleum Exploration and Oil Spill Forensics
Methylphenanthrenes are valuable biomarkers in petroleum exploration and oil spill forensics. acs.orgwiley-vch.de In petroleum exploration, biomarkers like alkylated aromatics, including phenanthrenes, are used to relate crude oil to its source rock and indicate oil maturity. wiley-vch.de
In oil spill forensics, the composition and distribution of PAHs, including methylphenanthrenes, serve as "fingerprints" to identify the source of spilled petroleum. witpress.comifremer.frresearchgate.net Differences in the distribution of alkyl PAHs, such as methylphenanthrenes, can help distinguish between different types of crude oils and refined petroleum products. acs.orgwitpress.com For example, the predominance of 9-/4- and 1-methylphenanthrene isomers over 3- and 2-methylphenanthrene isomers can indicate that an oil has not been refined. acs.org Analysis of methylphenanthrene isomer ratios, alongside other biomarkers, can provide insights into the genesis and weathering of spilled oil. acs.orgwitpress.comresearchgate.net
Data on the relative abundance of methylphenanthrene isomers can be used in conjunction with other diagnostic ratios and biomarkers for oil spill identification and source apportionment. acs.orgwitpress.comresearchgate.net
Discrimination of Petrogenic and Pyrogenic Sources
Discriminating between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources of PAHs in the environment is crucial for understanding their origins and potential impacts. ifremer.frresearchgate.netcdnsciencepub.comthaiscience.inforesearchgate.net Alkylated PAH homologues, including methylphenanthrenes, play a key role in this discrimination. cdnsciencepub.comthaiscience.inforesearchgate.net
Petrogenic sources, such as crude oil and unburned fossil fuels, typically contain a higher abundance of alkylated PAHs relative to their parent compounds. cdnsciencepub.comthaiscience.inforesearchgate.net In contrast, pyrogenic sources, resulting from the incomplete combustion of organic matter (e.g., wood, coal, and petroleum fuels), tend to have lower ratios of alkylated PAHs to parent PAHs and are enriched in higher molecular weight PAHs. cdnsciencepub.comthaiscience.inforesearchgate.netmdpi.com
The ratio of methylphenanthrenes to phenanthrene (MP/P) is a commonly used diagnostic ratio for distinguishing between petrogenic and pyrogenic inputs. thaiscience.inforesearchgate.net A MP/P ratio significantly greater than 1 typically indicates a petrogenic source, while a ratio less than 1 is characteristic of combustion mixtures. thaiscience.inforesearchgate.net Studies have established threshold values for MP/P and other ratios to help differentiate sources. researchgate.net For instance, a MP/P ratio of approximately 0.4 has been suggested as a threshold for exclusive combustion origin. researchgate.net
Analysis of the relative abundance of specific methylphenanthrene isomers can also provide clues about the source. acs.orgufc.br For example, the preferential enrichment of the more thermally stable 2- and 3-methylphenanthrene (B47518) relative to 9-/4- and 1-methylphenanthrene can indicate the presence of thermally altered material, such as refined fuels or cracked products. ufc.br
Environmental Transport and Transformation Processes
The transport and transformation of 4-Methylphenanthrene in the environment are influenced by its physical-chemical properties and interactions with various environmental media.
Transport as Particulate in Air and Water
Due to its relatively low vapor pressure and low solubility in water, 4-Methylphenanthrene, like other PAHs with similar molecular weight, tends to partition from the gaseous phase to the particulate phase in the atmosphere and sorb onto solid particles in aquatic environments. nih.govepa.govcdc.govconcawe.eursc.org PAHs with four rings, such as 4-Methylphenanthrene, exist in both the vapor and particulate phases in the air, with the distribution influenced by factors like temperature and the availability and composition of particulate matter. nih.govconcawe.eursc.org
Particle-bound PAHs can be transported over long distances in the atmosphere before being removed through deposition processes, including wet (precipitation) and dry deposition. nih.govrsc.orghbm4eu.eu This atmospheric deposition is a significant pathway for PAHs to enter soil and water bodies. nih.govhbm4eu.eu
In aquatic environments, 4-Methylphenanthrene associated with particulate matter can be transported by water currents and eventually settle into sediments. nih.govcdc.govifremer.fr Sorption to soil and sediments increases with increasing organic carbon content and surface area of the particles. nih.gov While volatilization from soil and water can occur, especially for lower molecular weight PAHs, sorption to particles can limit this process for compounds like 4-Methylphenanthrene. nih.govcdc.gov
Chemical Degradation Mechanisms in Environmental Media
PAHs, including methylphenanthrenes, can undergo various chemical transformation processes in the environment, although their stability can lead to persistence under certain conditions. researchgate.nethawaii.gov
Reactions with Chlorine
Chlorination is a common process in water treatment facilities, and it can lead to reactions with PAHs present in the water. researchgate.net Studies have investigated the reactions of various PAHs, including methylphenanthrene isomers, with chlorine under conditions similar to those found in water treatment. researchgate.net
The products formed during the aqueous chlorination of PAHs can include oxygenated compounds (such as quinones) and chlorinated products. nih.govresearchgate.net The specific products can depend on the reaction conditions, such as pH. Reactions at pH values greater than 6 tend to produce more oxygenated products, while reactions at pH values less than 6 are more likely to yield both oxygenated and chlorinated products. researchgate.netresearchgate.net
Research has shown that the chlorination of certain PAHs can result in the formation of chlorinated derivatives. For instance, studies on phenanthrene and 1-methylphenanthrene have identified monochloro derivatives among the reaction products of aqueous chlorination. researchgate.netnih.gov Chlorinated PAHs (ClPAHs) are considered a new class of environmental toxin and have been detected in various environmental matrices, including tap water. researchgate.net The formation of ClPAHs during water treatment is a secondary reaction process. researchgate.net
While specific detailed data on the reaction kinetics and products of 4-Methylphenanthrene with chlorine is not as extensively documented as for some parent PAHs like phenanthrene or pyrene, the general principles of PAH chlorination suggest that 4-Methylphenanthrene would likely undergo similar reactions, potentially forming chlorinated and/or oxygenated derivatives depending on the conditions. researchgate.netnih.govresearchgate.net
Migration Studies from Polymeric Materials (e.g., Food Storage Containers)
The migration of chemical substances from polymeric packaging materials into food is a significant concern for food safety. encyclopedia.pubmdpi.com This process involves the transfer of compounds from the packaging material to the food matrix. mdpi.comdphen1.com Migration can occur through several stages, including diffusion of substances through the polymer, desorption from the surface, and absorption into the food. encyclopedia.pub
Factors influencing migration levels include the type of packaging material, temperature, contact time, and the composition of the food itself (e.g., fatty or acidic foods can enhance migration). researchgate.net Polymeric materials used in food packaging can contain various substances, including residual monomers, additives (such as plasticizers and antioxidants), and non-intentionally added substances (NIAS) like polymer decomposition products. encyclopedia.pubmdpi.com
Studies have investigated the migration of polycyclic aromatic compounds (PACs), which include PAHs and their derivatives, from various types of food-grade plastics. researchgate.net Research simulating chemical migration from petrochemical-based plastics, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polycarbonate (PC), and polyethylene terephthalate (B1205515) glycol (PETG), has detected the presence of several alkylated and non-alkylated PACs in food simulants. researchgate.net Alkylated PACs were often found in relatively greater amounts compared to their non-alkylated counterparts in these studies. researchgate.net
While a specific study focusing solely on the migration of 4-Methylphenanthrene from food storage containers was not prominently found, its nature as an alkylated PAH suggests it could be among the compounds that potentially migrate from polymeric materials derived from petrochemicals. researchgate.net The presence of PAHs and alkylated PAHs in plastic materials can be related to their origin from petrochemical feedstocks. researchgate.net
Research indicates that migration levels can be influenced by factors like temperature and the duration of contact. For example, higher temperatures can accelerate the migration process. researchgate.net
Theoretical and Computational Studies of 4 Methylphenanthrene
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental tools used to investigate the electronic structure and properties of molecules. For 4-methylphenanthrene (B104401), these calculations provide valuable information about its geometry, energy levels, and reactivity.
Density Functional Theory (DFT) Applications for Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. DFT calculations have been applied to methylphenanthrene isomers, including 4-methylphenanthrene, to determine their optimized geometries and understand their reactivity. For instance, DFT calculations at the B3LYP level with various basis sets (e.g., 6-31+G, PCM/B3LYP/6-31+G) have been employed for geometry optimization and the calculation of thermodynamic properties of methylphenanthrenes. researchgate.net Time-dependent DFT (TD-DFT) has also been used to compute electronic transitions, which can be calibrated against experimental data. rsc.org DFT methods can also be used to investigate reaction mechanisms by scanning potential energy surfaces to locate transition states and intermediate structures. researchgate.net
High-Level Ab Initio and Composite Models for Energetic Calculations (e.g., G4, W1BD, CBS-QB3)
High-level ab initio and composite models are employed for more accurate energetic calculations, providing refined thermochemical data. Methods like G4, W1BD, and CBS-QB3 are examples of such approaches used to compute properties like enthalpies of formation and reaction energies. nih.govresearchgate.net While computationally more expensive than DFT, these methods can offer higher accuracy, particularly for thermochemical properties. nih.govacs.org Studies benchmarking these composite methods against high-quality experimental data or highly accurate theoretical frameworks are crucial for assessing their reliability in predicting properties of molecules like methylphenanthrenes. nih.govresearchgate.netacs.org CBS-QB3 calculations, for instance, have been performed to determine ionization potentials and electron affinities of various compounds. osti.gov
Molecular Modeling of Thermodynamic Stability and Kinetics
Molecular modeling techniques are used to study the thermodynamic stability and reaction kinetics of methylphenanthrene isomers. These models help in understanding why certain isomers are more stable than others and how quickly transformations between them might occur. The thermodynamic stability of methylphenanthrene isomers and the kinetics of their formation and destruction reactions have been investigated using molecular modeling. researchgate.netresearchgate.net This involves calculating relative Gibbs free energies to determine the composition of equilibrium mixtures and scanning potential energy surfaces to predict reaction rates. researchgate.net
Prediction and Reconciliation of Thermochemical Properties
Predicting and reconciling thermochemical properties involves combining experimental data with computational results to obtain accurate and consistent thermodynamic values. For 4-methylphenanthrene, this includes properties like enthalpy of formation, entropy, and heat capacity. Measurements such as adiabatic heat-capacity calorimetry, combustion calorimetry, and ebulliometry have been used to determine the thermochemical and thermophysical properties of 4-methylphenanthrene in the ideal-gas state. researchgate.netosti.gov These experimental results can be combined with computational data, such as those from quantum chemical simulations, to derive ideal-gas thermodynamic properties and assess the consistency of the data, sometimes using group-contribution methods. researchgate.netosti.govresearchgate.netcurtin.edu.au
Elucidation of Reaction Mechanisms in Environmental Systems
Computational methods are valuable for elucidating the reaction mechanisms of 4-methylphenanthrene in various environmental systems, such as during combustion or biodegradation. These studies help in understanding how 4-methylphenanthrene is formed, transformed, and degraded in the environment. For example, DFT has been used to investigate the formation mechanisms of PAHs, including methylphenanthrenes, from reactions of smaller molecules under high-temperature conditions like combustion. acs.orgresearchgate.net Quantum chemical calculations have also been applied to elucidate the biodegradation pathways of methylphenanthrenes by microorganisms, identifying potential metabolites and reaction steps. researchgate.netresearchgate.netnih.gov
Energy Profile Diagrams for Isomerization Reactions
Energy profile diagrams are generated from computational studies to visualize the energy changes along a reaction pathway, including transition states and intermediates. These diagrams are particularly useful for understanding isomerization reactions between methylphenanthrene isomers. Energy profile diagrams have been constructed for the isomerization of methylphenanthrenes to illustrate the energy barriers and relative stabilities of different isomers and transition states involved in these transformations. researchgate.netresearchgate.net These diagrams can reveal preferred isomerization pathways based on activation energies. researchgate.netresearchgate.net
Data Tables
While specific numerical data tables for 4-methylphenanthrene across all these computational studies were not consistently available in a format suitable for direct extraction and interactive table generation from the search results, the types of data generated by these methods include:
Optimized molecular geometries (bond lengths, angles).
Vibrational frequencies. rsc.org
Relative energies and Gibbs free energies of isomers and transition states. researchgate.netresearchgate.net
Activation energies for reactions. researchgate.netresearchgate.net
Enthalpies, entropies, and heat capacities. researchgate.netosti.govcurtin.edu.au
Ionization potentials and electron affinities. osti.gov
Detailed research findings often involve comparisons of calculated values with experimental data and analysis of reaction pathways and energy barriers. For instance, studies have compared the thermodynamic stability of different methylphenanthrene isomers, finding that beta isomers (like 2- and 3-methylphenanthrene) are generally more stable than alpha isomers (like 1- and 9-methylphenanthrene) at lower temperatures. researchgate.netcurtin.edu.au Computational studies have also identified low activation energies for certain isomerization reactions, suggesting favored transformation pathways in environmental or geological settings. researchgate.netresearchgate.net
Potential Energy Surface Scans for Transition States
Theoretical and computational chemistry play a crucial role in understanding the potential energy surface (PES) of molecules and identifying transition states, which are critical for characterizing reaction mechanisms and predicting reaction rates. pennylane.aiuleth.cawayne.edulibretexts.orgumn.educhegg.comlibretexts.orgchemrxiv.orgosti.gov A potential energy surface represents the energy of a molecular system as a function of the positions of its atoms. pennylane.aiuleth.cawayne.edulibretexts.orgumn.edu Stationary points on the PES, where the gradient of the energy with respect to the atomic coordinates is zero, correspond to stable molecular structures (minima) or transition states (saddle points). libretexts.orgumn.educhegg.com
Transition states represent the highest energy point along the minimum energy pathway connecting reactants to products in a chemical reaction. pennylane.ailibretexts.orgumn.edulibretexts.org Identifying and characterizing these transition states through computational methods, such as potential energy surface scans, allows researchers to determine activation energies and gain insights into how reactions occur at a molecular level. pennylane.aiwayne.eduumn.edu
Potential energy surface scans involve systematically varying one or more internal coordinates (such as bond lengths or angles) and calculating the energy of the system at each step to map out the energy landscape. uleth.caumn.edu Transition states are located by searching for saddle points on this surface, which have a specific signature in their vibrational frequency analysis: one imaginary frequency corresponding to motion along the reaction coordinate. libretexts.orgchegg.com
Mechanistic Biological Interactions and Environmental Biomarkers of Exposure
Molecular Binding Studies
The interaction of 4-methylphenanthrene (B104401) with proteins, particularly human serum albumin (HSA), is a key aspect of its biological behavior, influencing its transport, distribution, and potential toxicity within an organism.
Interactions with Human Serum Albumin (HSA)
Human serum albumin (HSA) is the most abundant protein in plasma and plays a crucial role in the transport of a wide variety of endogenous and exogenous substances, including drugs, hormones, fatty acids, and pollutants like PAHs. doi.orgmdpi.com Studies have investigated the binding of methylphenanthrene isomers, including 4-methylphenanthrene (4-MP), to HSA under simulated physiological conditions. researchgate.net Fluorescence analysis indicates that 4-MP forms a 1:1 ground-state complex with HSA. researchgate.net The interaction between methylphenanthrene isomers and HSA is primarily driven by van der Waals forces. researchgate.net
Determination of Binding Constants and Sites
The binding affinity of 4-methylphenanthrene to HSA can be quantified by determining its binding constant. At 308 K, the binding constant (Kb) for 4-methylphenanthrene with HSA was determined to be 2.37 × 10⁴ L·mol⁻¹. researchgate.net This value is lower than those observed for 3-methylphenanthrene (B47518) and 9-methylphenanthrene (B47486) but higher than that for 1-methylphenanthrene (B47540), indicating variations in binding affinity among methylphenanthrene isomers based on the position of the methyl group. researchgate.net The binding constants at different temperatures (298 K, 308 K, and 318 K) suggest that isomers with a methyl group in the beta position (like 3-MP and 9-MP) exhibit stronger binding affinity to HSA compared to those with a methyl group in the alpha position (like 1-MP and 4-MP). researchgate.net
Competition experiments and molecular docking studies have been employed to identify the specific binding site of 4-methylphenanthrene on the HSA molecule. These studies indicate that 4-methylphenanthrene binds at subdomain IIA of HSA. researchgate.net This contrasts with the binding of other methylphenanthrene isomers like 1-methylphenanthrene, 3-methylphenanthrene, and 9-methylphenanthrene, which bind at a site located between subdomains IB and IIA. researchgate.net
Table 1: Binding Constants (Kb) of Methylphenanthrene Isomers with HSA at 308 K researchgate.net
| Compound | Binding Constant (Kb) (L·mol⁻¹) |
| 1-Methylphenanthrene | 1.46 × 10⁴ |
| 3-Methylphenanthrene | 9.13 × 10⁴ |
| 4-Methylphenanthrene | 2.37 × 10⁴ |
| 9-Methylphenanthrene | 3.57 × 10⁴ |
Impact on Protein Conformation and Function (e.g., α-helical content, Vitamin B2 transport)
The binding of small molecules to HSA can induce conformational changes in the protein, potentially affecting its biological functions. Circular dichroism (CD) spectroscopy has been used to assess the impact of methylphenanthrene isomers on the α-helical content of HSA. The presence of 1-methylphenanthrene, 4-methylphenanthrene, and 9-methylphenanthrene resulted in a reduction in the α-helical content of HSA. researchgate.net In contrast, 3-methylphenanthrene did not cause a significant change in the α-helical structure. researchgate.net
Furthermore, the binding of methylphenanthrene isomers to HSA can influence the protein's ability to transport other molecules, such as Vitamin B2 (Riboflavin). Fluorescence spectroscopic studies have shown that while 3-methylphenanthrene and 9-methylphenanthrene inhibit the Vitamin B2-transporting function of HSA, 1-methylphenanthrene and 4-methylphenanthrene enhance it. researchgate.net The degree of impact on Vitamin B2 transport correlates positively with the binding affinities of the methylphenanthrene isomers to HSA. researchgate.net
Enzyme Induction and Biotransformation Pathways
Organisms possess enzyme systems to metabolize xenobiotics like 4-methylphenanthrene. The induction of these enzymes and the identification of metabolites are crucial for understanding the compound's fate in the environment and its potential as an exposure biomarker.
Modulation of Cytochrome P450 (CYP1A) Gene Expression in Organisms
Cytochrome P450 1A (CYP1A) is a key enzyme involved in the metabolism of many PAHs. Its gene expression is often used as a biomarker of exposure to these compounds. Studies on the effect of waterborne exposure to 4-methylphenanthrene (4M-Ph) on CYP1A gene expression have been conducted in fish, such as the common roach (Rutilus rutilus). researchgate.net Exposure to 4-methylphenanthrene at a concentration of 100.0 µg/L for 7 days was shown to elevate CYP1A mRNA levels in the liver of common roach. researchgate.net This suggests that 4-methylphenanthrene can induce CYP1A expression in a time-dependent manner in certain organisms. researchgate.net However, the level of induction by 4-methylphenanthrene may be less pronounced compared to potent inducers like benzo[a]pyrene. researchgate.net In other studies, weak or slightly negative correlations between 4-methylphenanthrene body burden and cyp1a induction have been observed in Atlantic haddock embryos, suggesting that it may slightly impede its own metabolism in this species. rsc.org The differing effects observed in different species highlight the variability in biological responses to 4-methylphenanthrene exposure.
Identification of Hydroxylated Metabolites as Biomarkers
Biotransformation of 4-methylphenanthrene primarily involves enzymatic hydroxylation, leading to the formation of hydroxylated metabolites. These metabolites are generally more polar than the parent compound and can be more readily excreted. Hydroxymethyl-phenanthrenes have been detected as primary metabolites in metabolism studies involving rat S9 incubations of methylphenanthrene isomers, including 4-methylphenanthrene. researchgate.net
The hydroxylated metabolites of PAHs, including those derived from methylphenanthrenes, are often used as biomarkers of exposure in biological matrices such as urine and bile. nih.govresearchgate.net While hydroxylated metabolites of unsubstituted PAHs like 1-hydroxypyrene (B14473) and 9-phenanthrene are commonly used biomarkers, research also focuses on identifying and utilizing metabolites of alkylated PAHs. nih.gov Studies have tentatively identified mono-hydroxylated metabolites of other methylphenanthrene isomers in fish bile, suggesting their potential as biomarkers of exposure to petrogenic PAHs. researchgate.net Although specific hydroxylated metabolites of 4-methylphenanthrene as established human exposure biomarkers were not extensively detailed in the provided sources, the general principle of PAH hydroxylation and the use of hydroxylated alkyl-PAHs as potential biomarkers supports the relevance of identifying such metabolites for 4-methylphenanthrene. researchgate.net
Table 2: Example of Hydroxylated Metabolites as Potential Biomarkers (Based on related methylphenanthrenes) researchgate.netnih.gov
| Compound Class | Example Metabolites (from related PAHs/alkyl-PAHs) | Biological Matrix | Potential as Biomarker |
| Hydroxylated PAHs | 1-Hydroxypyrene, 9-Phenanthrene | Urine | Established |
| Hydroxylated Alkyl-PAHs | Mono-hydroxylated methylphenanthrenes (general) | Fish Bile, Urine | Potential/Investigated |
| Hydroxymethyl-phenanthrenes | Detected in in vitro studies | In vitro (Rat S9) | Indicates metabolism |
Tissue Distribution and Elimination Studies in Biological Systems
Studies on the tissue distribution and elimination of PAHs and their derivatives in biological systems indicate that these lipophilic compounds can accumulate in various organs after entering the body through different exposure pathways, including inhalation, ingestion, and dermal contact. acs.orgresearchgate.neteuropa.eu The distribution pattern can be influenced by the route of exposure. For instance, inhalation primarily leads to distribution in the lungs, while ingestion results in significant distribution and metabolism within the digestive system. acs.orgresearchgate.net Once in the bloodstream, PAH derivatives can reach almost all organs and systems. acs.orgresearchgate.net
Elimination of PAHs from organisms involves both passive diffusion and enzymatic transformation followed by excretion. oup.com The presence and nature of alkyl groups on the PAH structure can significantly influence the kinetics and metabolism of these compounds in biological systems. oup.com For example, studies on sheepshead minnows exposed to various PAHs, including methylated phenanthrenes, showed that elimination rate constants generally increased with a decreasing degree of alkylation and lower log octanol-water partition coefficient (Kow) values. oup.com
While specific detailed studies on the tissue distribution and elimination kinetics solely for 4-methylphenanthrene are limited in the provided search results, general principles observed for phenanthrene (B1679779) and other methylated phenanthrenes suggest that 4-methylphenanthrene would likely undergo metabolic transformation and elimination, with the rate and pathways potentially influenced by the position of the methyl group. Metabolic activation by cytochrome P450 enzymes is a prerequisite for the mutagenicity and carcinogenicity of PAHs. d-nb.inforesearchgate.net Alkyl substitution can shift oxidative metabolism from the aromatic ring to the alkyl side chain. d-nb.info
Structure-Activity Relationship Studies in Bioassays
Structure-Activity Relationship (SAR) studies are essential for understanding how variations in chemical structure influence the biological activity of compounds like 4-methylphenanthrene. Bioassays, such as those assessing AhR activation and mutagenicity, are commonly used in these studies.
Activation of Aryl Hydrocarbon Receptor (AhR) Signaling
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a key role in mediating the toxicity of planar aromatic hydrocarbons, including certain PAHs. ontosight.ainih.govacs.orgmst.dknih.gov Upon binding with a ligand, the AhR forms a complex with the aryl hydrocarbon receptor nuclear translocator (ARNT), which then binds to specific DNA sequences (xenobiotic responsive elements or XREs) to regulate the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1). nih.govmst.dknih.gov This metabolic induction can sometimes lead to the formation of mutagenic PAH metabolites. nih.gov
Studies have investigated the ability of methylated phenanthrenes, including 4-methylphenanthrene, to activate the human AhR. Research using a yeast bioassay engineered to express human AhR and ARNT demonstrated that the presence and position of methyl groups on the phenanthrene backbone affect the compound's ability to activate the AhR. nih.govoup.com While methylated phenanthrenes generally showed higher potency in AhR activation compared to unsubstituted phenanthrene, the position of the methyl group influenced this activity. nih.govoup.comresearchgate.net Methylphenanthrenes with methyl groups in equatorial positions (1-MP, 2-MP, and 3-MP) appeared to have higher potencies in this assay compared to derivatives with the methyl group in the bay region (4-MP) or on the back (9-MP). nih.gov This suggests that the position of the methyl group at the 4-position may result in lower AhR activation potency compared to other monomethylated phenanthrene isomers. nih.gov
However, it is important to note that while some studies in fish models suggest that monomethylated phenanthrenes, including 4-methylphenanthrene, may not efficiently activate AhR or induce Cyp1a activity in these species, in vitro studies with rat and human AhR have shown greater potency for mono- and dimethylated phenanthrenes compared to phenanthrene itself. acs.org
Mutagenicity Assessment Methodologies (e.g., Ames Assay, Micronucleus Test)
Mutagenicity is a critical endpoint in the toxicological assessment of PAHs and their derivatives. Common in vitro methodologies used to assess mutagenic activity include the Ames test and the micronucleus test. bibliotekanauki.plenvironmentalbiotechnology.plimperialbrandsscience.com The Ames test is a bacterial reverse mutation assay that uses histidine-dependent Salmonella Typhimurium strains to detect point mutations. bibliotekanauki.plenvironmentalbiotechnology.pldss.go.th The micronucleus test is a mammalian genotoxicity assay that detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells. bibliotekanauki.plenvironmentalbiotechnology.plimperialbrandsscience.com Metabolic activation, often provided by an exogenous source like rat liver S9 fraction, is frequently required for the mutagenic activity of promutagens like PAHs. bibliotekanauki.plenvironmentalbiotechnology.pldss.go.th
Studies evaluating the mutagenic activity of methylphenanthrenes have been conducted using these assays. In the Ames assay, using Salmonella Typhimurium strains TA98 and TA100, 4-methylphenanthrene showed mutagenic effects, particularly in the presence of metabolic activation (+S9). bibliotekanauki.plenvironmentalbiotechnology.plicm.edu.pl Some studies indicated that 4-methylphenanthrene showed mutagenic effects only with metabolic activation. icm.edu.pl
In the micronucleus test, the greatest mutagenic effect among the tested methylphenanthrenes (1-methylphenanthrene, 4-methylphenanthrene, 1-phenylphenanthrene, and 4-phenylphenanthrene) was observed for 4-methylphenanthrene, also in the presence of a metabolic activation system. bibliotekanauki.plenvironmentalbiotechnology.plicm.edu.plscispace.com These results suggest that 4-methylphenanthrene can induce chromosomal damage or loss after metabolic activation.
Structure-activity relationship studies in mutagenicity assays indicate that the position of the methyl group influences the mutagenic potential of methylphenanthrenes. While phenanthrene and some methylphenanthrene isomers without an additional bay region-like structural motif (e.g., 2- and 3-methylphenanthrene) tested negative in the Ames test, 1- and 9-methylphenanthrene, which generate an additional bay region-like structural motif, showed mutagenicity. d-nb.inforesearchgate.net The mutagenicity appears to increase in cases where the alkyl substituent creates such a structural motif, despite the potential for side-chain oxidation. d-nb.inforesearchgate.net Although 4-methylphenanthrene does not create a bay region, the observed mutagenic effect in the micronucleus test suggests that other metabolic activation pathways or mechanisms of genotoxicity may be involved. bibliotekanauki.plenvironmentalbiotechnology.plicm.edu.plscispace.com
Interactive Data Table: Mutagenicity of Methylphenanthrenes (Based on Search Results bibliotekanauki.plenvironmentalbiotechnology.pl)
| Compound | Ames Test (TA98/TA100) -S9 | Ames Test (TA98/TA100) +S9 | Micronucleus Test -S9 | Micronucleus Test +S9 |
| 1-Methylphenanthrene | Greatest mutagenic effects | |||
| 4-Methylphenanthrene | Mutagenic effects | Greatest mutagenic effect | ||
| Phenanthrene | Negative | Negative | ||
| 2-Methylphenanthrene (B47528) | Negative | Negative | ||
| 3-Methylphenanthrene | Negative | Negative |
Q & A
How can the non-planar structure of 4-methylphenanthrene influence its spectroscopic characterization?
Level: Basic
Answer:
The non-planar geometry of 4-methylphenanthrene, caused by steric hindrance between the methyl group and hydrogen atoms in the bay region, significantly impacts its NMR chemical shifts. This deviation from planarity disrupts the expected ring current effects, leading to anomalies in aromatic proton shifts. For example, in -NMR, protons near the methyl group exhibit upfield or downfield deviations compared to planar analogues. Researchers should use computational models (e.g., density functional theory (DFT) with gauge-including atomic orbital (GIAO) calculations) to predict and reconcile experimental shifts. Additionally, X-ray crystallography can validate the spatial arrangement of the methyl group .
What experimental designs are optimal for studying 4-methylphenanthrene’s role in PAH formation during pyrolysis?
Level: Advanced
Answer:
Supercritical pyrolysis experiments (e.g., at 568°C, 94.6 atm, 133 sec residence time) with n-decane as a precursor effectively model 4-methylphenanthrene’s molecular growth pathways. Key steps include:
- Dopant introduction : Adding 0.685 mg/g 4-methylphenanthrene to n-decane to track reaction intermediates.
- Product analysis : GC-MS or HPLC to quantify yields of products like phenanthrene (22% increase) and 3-methylphenanthrene (28% increase) in doped vs. control experiments.
- Mechanistic validation : Isotopic labeling (e.g., -methyl) to trace radical pathways, such as homolytic cleavage of the methyl-C/aryl-C bond (94.3 kcal/mol activation energy) .
How can researchers resolve contradictions in reported NMR data for methyl-substituted PAHs like 4-methylphenanthrene?
Level: Advanced
Answer:
Discrepancies in NMR data often arise from differences in solvent polarity, temperature, and conformational flexibility. For 4-methylphenanthrene:
- Control variables : Standardize solvent (e.g., deuterated toluene) and temperature (25°C) during data collection.
- Computational calibration : Compare experimental shifts with DFT-predicted values, adjusting for solvent effects via the polarizable continuum model (PCM).
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers of the methyl group, which may cause signal splitting in rigid environments .
What methodologies are effective for detecting 4-methylphenanthrene in environmental samples?
Level: Basic
Answer:
Ultra-trace detection requires:
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate PAHs from water or soil.
- Chromatographic separation : GC-MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) for resolving 4-methylphenanthrene from isomers (e.g., 3-methylphenanthrene).
- Quantification : Use deuterated internal standards (e.g., phenanthrene-d10) to correct for matrix effects. Detection limits as low as 0.137 ng/L have been achieved in water samples .
Why does 4-methylphenanthrene exhibit unique reactivity in bay-region methylation studies?
Level: Advanced
Answer:
The methyl group in the bay region creates steric strain, lowering the methyl-C/aryl-C bond dissociation energy (94.3 kcal/mol vs. 101–105 kcal/mol for non-bay-region analogues). This facilitates homolytic cleavage to generate 4-phenanthryl radicals, which drive pathways such as:
- Ring expansion : Reaction with ethylene to form pyrene derivatives.
- Five-membered ring formation : Cyclization to 4H-cyclopenta[def]phenanthrene, a precursor to cyclopenta-fused PAHs (e.g., cyclopenta[cd]pyrene).
These pathways are confirmed via radical trapping experiments and -labeling .
How can computational chemistry improve predictions of 4-methylphenanthrene’s environmental fate?
Level: Advanced
Answer:
Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can predict:
- Photodegradation : UV-Vis spectra simulations (TD-DFT) to identify reactive excited states.
- Bioaccumulation : Log (octanol-water partition coefficient) calculated via COSMO-RS.
- Toxicity : Docking studies with Ah receptor binding pockets to assess carcinogenic potential. Validate predictions with experimental half-life data (e.g., aqueous photolysis t₁/₂ ~15–20 hrs under UV light) .
What analytical challenges arise when distinguishing 4-methylphenanthrene from its isomers?
Level: Basic
Answer:
Co-elution of isomers (e.g., 3-methylphenanthrene) in GC-MS necessitates:
- Retention index matching : Compare with certified standards (e.g., NIST SRM 1491a).
- Mass spectral deconvolution : Leverage unique fragment ions (e.g., m/z 192 for 4-methylphenanthrene vs. m/z 206 for ethyl derivatives).
- Orthogonal methods : Pair GC-MS with HPLC-fluorescence detection (ex/em: 260/380 nm) for enhanced specificity .
How do steric effects in 4-methylphenanthrene influence its catalytic hydrogenation?
Level: Advanced
Answer:
The bay-region methyl group hinders catalyst access, leading to regioselective hydrogenation:
- Catalyst choice : Pt/C or Pd/C under mild H₂ pressure (1–5 atm) selectively hydrogenate less hindered rings.
- Kinetic control : Monitor reaction progress via in-situ FTIR to avoid over-hydrogenation.
- Product isolation : Use preparative HPLC to separate dihydro- and tetrahydro-derivatives. Reported yields for 9,10-dihydro-4-methylphenanthrene reach 65% at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
